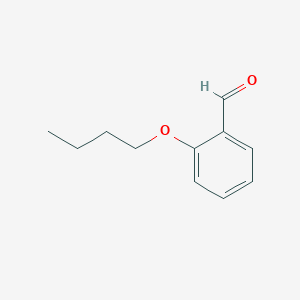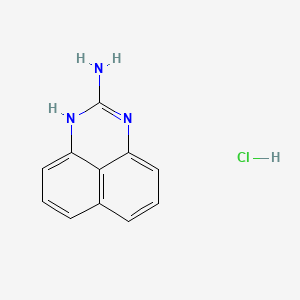
1,3-Difenilpropan-2-ol
Descripción general
Descripción
1,3-Diphenylpropan-2-ol, also known as 2-diphenylpropanol, is a compound composed of two phenyl groups attached to a propan-2-ol molecule. It is a colorless, viscous liquid with a sweet, floral odor. It is insoluble in water and soluble in many organic solvents. It is used as a solvent in a variety of industrial applications, such as in the production of lubricants and printing inks, and as a chemical intermediate in the synthesis of pharmaceuticals, perfumes, and dyes.
Aplicaciones Científicas De Investigación
Síntesis de Nanoestructuras de Grafeno
El 1,3-Difenilpropan-2-ol se utiliza en la síntesis de nanoestructuras de grafeno, incluidas las nanocintas de grafeno y los puntos cuánticos . Se ha propuesto un procedimiento confiable para obtener difenil-2-propanonas mono o dialquiladas, que se utilizan en la síntesis de estas nanoestructuras de grafeno .
Preparación de 1,3-Difenilpropan-2-onas Alquiladas
Las 1,3-Difenilpropan-2-onas alquiladas, que son componentes para el ensamblaje de nanoestructuras de grafeno, se pueden preparar utilizando this compound .
Síntesis de Dendrímeros Polifenilénicos Fluorescentes
El this compound se utiliza como precursor para sintetizar dendrímeros polifenilénicos fluorescentes estructuralmente definidos . Estos dendrímeros se pueden utilizar como emisores de luz para diodos emisores de luz orgánicos .
Síntesis de Hidrocarburos Aromáticos Policíclicos
El this compound también se utiliza en la síntesis de varios otros hidrocarburos aromáticos policíclicos . Estos compuestos tienen aplicaciones en diversos campos, como la ciencia de los materiales y la industria farmacéutica .
Síntesis de Polímeros Conjugados
Los polímeros conjugados, que tienen aplicaciones en electrónica y optoelectrónica, se pueden sintetizar utilizando this compound .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a type of phenolic alcohol, which are known to interact with a variety of biological targets, including enzymes and cell membranes
Mode of Action
Phenolic alcohols often exert their effects through interactions with proteins, nucleic acids, and cell membranes, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors
Pharmacokinetics
The pharmacokinetics of 1,3-Diphenylpropan-2-ol, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a phenolic alcohol, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by liver enzymes and excreted in the urine .
Result of Action
Phenolic alcohols can have a variety of effects, including antioxidant activity, modulation of enzyme activity, and alteration of cell membrane properties
Action Environment
The action, efficacy, and stability of 1,3-Diphenylpropan-2-ol can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the antioxidant activity of phenolic compounds can be affected by pH and temperature
Propiedades
IUPAC Name |
1,3-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLPUTDLLBHWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202089 | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5381-92-0 | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5381-92-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,3-Diphenylpropan-2-ol synthesized?
A: 1,3-Diphenylpropan-2-ol can be synthesized from (S)-indoline-2-carboxylic acid. The process involves N-methylation, esterification, and finally, a Grignard reaction. This synthetic route has been reported to achieve a high yield of 89.7% for the desired product [].
Q2: What is the biological significance of 1,3-Diphenylpropan-2-ol?
A: Research suggests that 1,3-Diphenylpropan-2-ol, a metabolite produced by certain gut microbiota like Eubacterium sp. strain SDG-2, could play a role in mitigating non-alcoholic fatty liver disease (NAFLD). Studies indicate its potential interaction with the apelin signaling pathway, which has been linked to improvements in NAFLD [].
Q3: What is known about the structural characteristics of 1,3-Diphenylpropan-2-ol?
A: 1,3-Diphenylpropan-2-ol contains two phenyl rings attached to a propane chain with a hydroxyl group at the second carbon. While the exact structural conformation can vary, studies on similar molecules like 2-(1-Adamantyl)-1,3-diphenylpropan-2-ol show that the dihedral angle between the benzene rings is 46.91° [].
Q4: Are there any analytical techniques used to characterize 1,3-Diphenylpropan-2-ol?
A: Researchers commonly utilize techniques like ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of synthesized 1,3-Diphenylpropan-2-ol []. These methods provide detailed information about the compound's hydrogen and carbon framework, confirming its successful synthesis.
Q5: What is the future direction of research on 1,3-Diphenylpropan-2-ol?
A: Current research indicates a potential therapeutic application of 1,3-Diphenylpropan-2-ol in NAFLD management. Further investigations are crucial to fully understand its interaction with the apelin signaling pathway, its efficacy, and safety profile []. Exploring its potential as a targeted therapeutic for NAFLD is a promising avenue for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


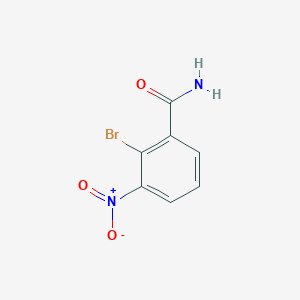


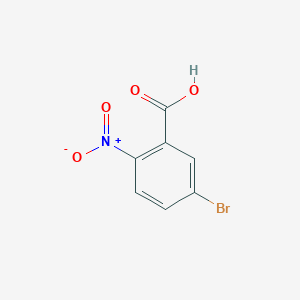
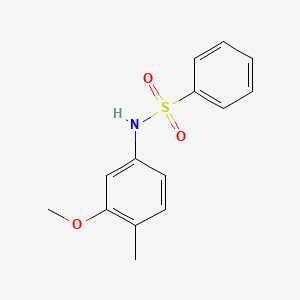

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
